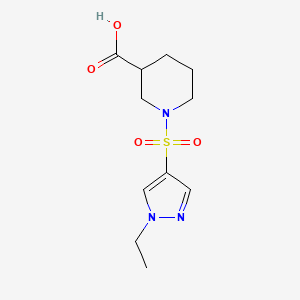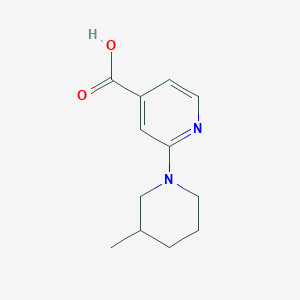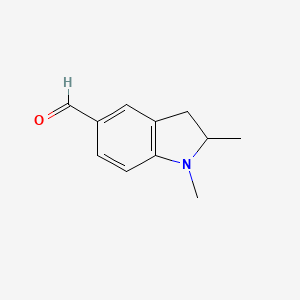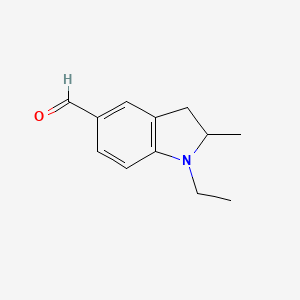
2,2,2-Trifluoro-n'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine. One common method includes the following steps:
Formation of Trifluoroacetimidoyl Chloride: Trifluoroacetic acid is reacted with thionyl chloride to form trifluoroacetimidoyl chloride.
Reaction with Hydroxylamine: The trifluoroacetimidoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production methods for (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.
化学反应分析
Types of Reactions
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoroacetamides, trifluoroethylamines, and substituted trifluoroethanimidamides.
科学研究应用
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, making the compound a potential lead for drug development.
相似化合物的比较
Similar Compounds
- Trifluoroacetaldehyde oxime
- Trifluoroacetamide
- Trifluoroethylamine
Uniqueness
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is unique due to its combination of trifluoromethyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
属性
CAS 编号 |
4314-35-6 |
|---|---|
分子式 |
C2H3F3N2O |
分子量 |
128.05 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
InChI 键 |
VGZWTKRISQVBRG-UHFFFAOYSA-N |
手性 SMILES |
C(=N\O)(\C(F)(F)F)/N |
SMILES |
C(=NO)(C(F)(F)F)N |
规范 SMILES |
C(=NO)(C(F)(F)F)N |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

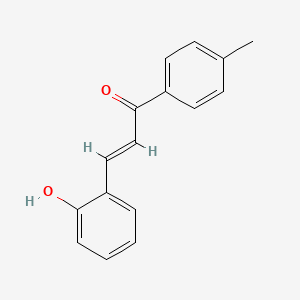
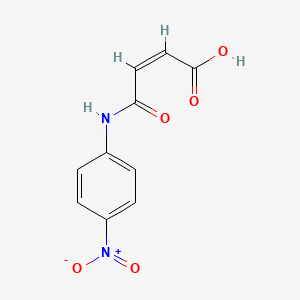
![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
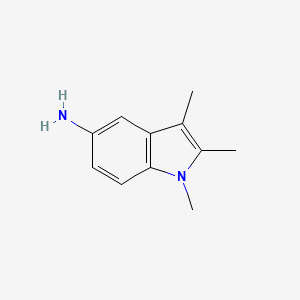
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
